Cas no 2419359-23-0 (1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanam ine dihydrochloride)

1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanam
ine dihydrochloride structure
2419359-23-0 structure
商品名:1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanam ine dihydrochloride
CAS番号:2419359-23-0
MF:C8H14ClN3
メガワット:187.669860363007
CID:6129601
PubChem ID:145909967

1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanam ine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanam ine dihydrochloride
    • EN300-7456278
    • [(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride
    • EN300-7493375
    • Rel-((1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl)methanamine dihydrochloride
    • Z3983027177
    • [(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride
    • 2419359-23-0
    • 2408974-85-4
    • Z4131241992
    • EN300-7493377
    • [3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride
    • Z4131239314
    • 2377033-49-1
    • (3-Pyrazol-1-ylcyclobutyl)methanamine;dihydrochloride
    • インチ: 1S/C8H13N3.ClH/c9-6-7-4-8(5-7)11-3-1-2-10-11;/h1-3,7-8H,4-6,9H2;1H/t7-,8+;
    • InChIKey: RONRDQZGUWTILG-KVZVIFLMSA-N
    • ほほえんだ: C([C@@H]1C[C@H](N2N=CC=C2)C1)N.Cl

計算された属性

  • せいみつぶんしりょう: 223.0643029g/mol
  • どういたいしつりょう: 223.0643029g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 131
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų

1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanam ine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR028N0M-10g
[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanaminedihydrochloride,cis
2419359-23-0 95%
10g
$7797.00 2023-12-15
1PlusChem
1P028MSA-5g
[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanaminedihydrochloride,cis
2419359-23-0 95%
5g
$4774.00 2024-05-21
Aaron
AR028N0M-100mg
[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanaminedihydrochloride,cis
2419359-23-0 95%
100mg
$654.00 2025-02-16
Aaron
AR028N0M-250mg
[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanaminedihydrochloride,cis
2419359-23-0 95%
250mg
$919.00 2025-02-16
Aaron
AR028N0M-50mg
[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanaminedihydrochloride,cis
2419359-23-0 95%
50mg
$446.00 2025-02-16
Enamine
EN300-7493375-0.5g
[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride
2419359-23-0 95.0%
0.5g
$1025.0 2025-03-10
Enamine
EN300-7493375-0.05g
[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride
2419359-23-0 95.0%
0.05g
$306.0 2025-03-10
Enamine
EN300-7493375-1.0g
[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride
2419359-23-0 95.0%
1.0g
$1315.0 2025-03-10
1PlusChem
1P028MSA-500mg
[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanaminedihydrochloride,cis
2419359-23-0 95%
500mg
$1329.00 2024-05-21
1PlusChem
1P028MSA-2.5g
[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanaminedihydrochloride,cis
2419359-23-0 95%
2.5g
$3246.00 2024-05-21

1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanam ine dihydrochloride 関連文献

1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanam ine dihydrochlorideに関する追加情報

Comprehensive Overview of 1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanamine Dihydrochloride (CAS No. 2419359-23-0)

The compound 1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride (CAS No. 2419359-23-0) is a specialized chemical entity gaining attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyclobutyl core linked to a pyrazole moiety and an amine functional group, makes it a promising candidate for drug discovery. Researchers are particularly interested in its potential applications in kinase inhibition and central nervous system (CNS) targeting, aligning with current trends in precision medicine and neurodegenerative disease research.

In recent years, the demand for small molecule modulators has surged, driven by advancements in high-throughput screening and computational drug design. This compound's rigid cyclobutane scaffold offers conformational restraint, a property highly valued in medicinal chemistry for improving target selectivity. The dihydrochloride salt form enhances its solubility, addressing a common challenge in bioavailability optimization – a hot topic in pharmaceutical development forums and AI-driven drug discovery platforms.

The 1H-pyrazol-1-yl substituent in this molecule is particularly noteworthy. Pyrazole derivatives have demonstrated significant pharmacological activities across multiple therapeutic areas, from anti-inflammatory agents to anticancer compounds. This structural feature positions CAS No. 2419359-23-0 as a versatile building block in structure-activity relationship (SAR) studies, a frequent search term among medicinal chemists exploring heterocyclic compound libraries.

Synthetic accessibility remains a key consideration for research chemicals, and this compound's stereospecific (1s,3s) configuration offers opportunities for asymmetric synthesis development. Current literature suggests growing interest in chiral cyclobutane derivatives, as evidenced by increasing patent filings and publications in journals focusing on organic synthesis methodologies. The dihydrochloride salt form further simplifies handling in biological assay systems, addressing practical concerns frequently discussed in research optimization queries.

From a drug discovery perspective, the primary amine functionality in this molecule serves as an excellent handle for structure diversification. This characteristic aligns with current industry preferences for fragment-based drug design, where modifiable scaffolds are paramount. Database analytics reveal growing searches for cyclobutane-containing pharmacophores, reflecting the ring system's emerging importance in addressing drug-likeness challenges while maintaining molecular complexity.

The physicochemical properties of 1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride warrant particular attention. Its balanced lipophilicity profile, influenced by both the polar amine group and aromatic pyrazole, makes it suitable for crossing biological barriers – a critical factor in blood-brain barrier penetration studies. These characteristics correlate with trending research topics in CNS drug development and neurotherapeutic agent design.

Quality control aspects of this compound involve rigorous chiral purity analysis, given the stereochemical requirements for biological activity. Advanced analytical techniques like chiral HPLC and NMR spectroscopy are typically employed, addressing common quality assurance queries in research chemical procurement. The dihydrochloride form also simplifies salt characterization through standard techniques, a practical advantage for process chemistry applications.

Emerging applications in chemical biology highlight this compound's potential as a molecular probe. The pyrazole moiety's ability to participate in hydrogen bonding networks makes it valuable for protein-ligand interaction studies, particularly in allosteric modulation research. These applications resonate with current scientific discourse on targeted protein degradation and proteolysis targeting chimeras (PROTACs).

Stability studies indicate that proper storage of CAS No. 2419359-23-0 under controlled humidity conditions maintains its integrity, addressing practical storage concerns frequently raised in laboratory forums. The compound's compatibility with common organic solvents facilitates its use in diverse reaction conditions, from amide coupling to reductive amination protocols.

In conclusion, 1-[(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride represents a multifaceted research chemical with significant potential across drug discovery and chemical biology applications. Its structural features address current challenges in molecular design, while its physicochemical properties meet the evolving demands of biopharmaceutical research. As the scientific community continues to explore three-dimensional molecular frameworks, compounds like this will undoubtedly play increasingly important roles in advancing therapeutic innovation.

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